molecular formula C9H9NO B1309110 1-Isocyanato-2,4-dimethylbenzene CAS No. 51163-29-2

1-Isocyanato-2,4-dimethylbenzene

Cat. No.: B1309110
CAS No.: 51163-29-2
M. Wt: 147.17 g/mol
InChI Key: QUOBVYPFBJUOAJ-UHFFFAOYSA-N
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Description

It is primarily employed as a reactive building block in various chemical syntheses. The compound consists of a 2,4-dimethylbenzene ring with an isocyanate functional group (-N=C=O) attached to the first carbon.

Mechanism of Action

Target of Action

The primary target of 1-Isocyanato-2,4-dimethylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

Biochemical Pathways

It is known that the compound can undergo electrophilic aromatic substitution, which is a common reaction in organic chemistry .

Pharmacokinetics

It is known that the compound is a liquid at room temperature

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature of the environment can affect the rate of the reaction . .

Preparation Methods

1-Isocyanato-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods often involve the reaction of 2,4-dimethylaniline with phosgene under controlled conditions to produce the isocyanate .

Chemical Reactions Analysis

1-Isocyanato-2,4-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles to form ureas, carbamates, and other derivatives.

    Addition Reactions: It can react with alcohols to form urethanes and with amines to form ureas.

    Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

Common reagents and conditions used in these reactions include alcohols, amines, and catalysts such as dibutyltin dilaurate . Major products formed from these reactions include urethanes, ureas, and polyurethanes.

Scientific Research Applications

1-Isocyanato-2,4-dimethylbenzene is utilized in various scientific research applications, including:

    Analytical Chemistry: It serves as a derivatizing agent for determining the presence and concentration of compounds like diisocyanates in air samples.

    Material Science: The compound is used in the synthesis of polyurethanes, which are essential in the production of foams, coatings, and adhesives.

    Biological Research: It is employed in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.

Comparison with Similar Compounds

1-Isocyanato-2,4-dimethylbenzene can be compared with other aromatic isocyanates, such as:

    2,4-Toluene Diisocyanate (TDI): TDI is widely used in the production of polyurethane foams and coatings. It has two isocyanate groups, making it more reactive and suitable for polymerization reactions.

    4,4’-Methylene Diphenyl Diisocyanate (MDI): MDI is another aromatic diisocyanate used in the production of polyurethanes. It has a higher molecular weight and different reactivity compared to this compound.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for targeted chemical syntheses and applications in material science and analytical chemistry.

Properties

IUPAC Name

1-isocyanato-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOBVYPFBJUOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409982
Record name 1-isocyanato-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51163-29-2
Record name 2,4-Dimethylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51163-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-isocyanato-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanato-2,4-dimethylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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